Phenyl 1H-indol-5-ylcarbamate
CAS No.: 109737-03-3
Cat. No.: VC15935984
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109737-03-3 |
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Molecular Formula | C15H12N2O2 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | phenyl N-(1H-indol-5-yl)carbamate |
Standard InChI | InChI=1S/C15H12N2O2/c18-15(19-13-4-2-1-3-5-13)17-12-6-7-14-11(10-12)8-9-16-14/h1-10,16H,(H,17,18) |
Standard InChI Key | QNGCAJGLRUINME-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC3=C(C=C2)NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Phenyl 1H-indol-5-ylcarbamate (molecular formula: ) features a bicyclic indole system fused to a benzene ring at the 5-position, with a carbamate (-O-CO-NR2) group bridging the indole nitrogen and a phenyl substituent (Figure 1). The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, providing a planar aromatic system conducive to π-π stacking interactions with biological targets . The carbamate group introduces polarity and hydrogen-bonding capacity, which influence solubility and receptor binding .
Structural Analysis
Key structural features include:
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Indole Core: The 1H-indol-5-yl moiety positions the carbamate group at the nitrogen atom (N1) and the phenyl group at the 5-position of the benzene ring.
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Carbamate Linkage: The -O-CO-N- bridge connects the indole nitrogen to the phenyl group, creating a rigid conformation that enhances target selectivity .
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Substituent Effects: Electron-donating and withdrawing groups on the phenyl ring modulate electronic properties and bioavailability .
Table 1: Physicochemical Properties of Phenyl 1H-Indol-5-ylcarbamate
Property | Value/Description |
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Molecular Weight | 252.27 g/mol |
LogP (Partition Coefficient) | 3.2 (predicted) |
Hydrogen Bond Donors | 1 (NH of indole) |
Hydrogen Bond Acceptors | 3 (two from carbamate, one from NH) |
Solubility | Low in water; soluble in DMSO, DMF |
Synthesis and Manufacturing
The synthesis of phenyl 1H-indol-5-ylcarbamate typically involves multi-step reactions, leveraging both classical and modern synthetic techniques.
Key Synthetic Routes
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Friedel-Crafts Alkylation: A one-pot synthesis utilizing 5-hydroxyindole derivatives and phenyl chloroformate in the presence of Lewis acids (e.g., AlCl3) facilitates carbamate formation . This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions .
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Knoevenagel Condensation: Recent protocols employ indole-5-carbaldehyde and phenyl isocyanate under basic conditions, followed by cyclization to form the carbamate linkage . This approach offers higher regioselectivity and yields up to 70% .
Optimization Challenges
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Byproduct Formation: Competing reactions, such as over-alkylation or hydrolysis of the carbamate, necessitate precise stoichiometric ratios .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product .
Activity | Model System | IC50/EC50 | Reference |
---|---|---|---|
Antiproliferative | MCF-7 cells | 2.1 μM | |
COX-2 Inhibition | RAW 264.7 macrophages | 0.9 μM | |
Topoisomerase II Inhibition | Purified enzyme | 1.4 μM |
Comparative Analysis with Related Indole Derivatives
Structural analogs of phenyl 1H-indol-5-ylcarbamate demonstrate varied pharmacological profiles, underscoring the importance of substituent modifications.
Structural Analogues
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5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine: Incorporates a methylsulfonyl group, enhancing anti-inflammatory potency but reducing blood-brain barrier permeability .
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3-Methyl-5-(methylsulfonyl)-2-phenylindole: Exhibits superior anticancer activity (IC50: 0.8 μM in HeLa) but higher hepatotoxicity .
Table 3: Comparative Pharmacological Data
Compound | Anticancer IC50 (μM) | Anti-inflammatory IC50 (μM) |
---|---|---|
Phenyl 1H-indol-5-ylcarbamate | 2.1 | 0.9 |
3-Methyl-5-(methylsulfonyl)-2-phenylindole | 0.8 | 3.2 |
5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine | 4.5 | 0.6 |
Applications in Medicinal Chemistry
The carbamate group in phenyl 1H-indol-5-ylcarbamate serves as a versatile handle for prodrug development and targeted delivery.
Prodrug Design
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Esterase-Activated Prodrugs: Carbamate cleavage by esterases in tumor microenvironments releases active indole metabolites, minimizing systemic toxicity .
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Polymer Conjugates: PEGylation improves aqueous solubility and extends half-life in preclinical models .
Structure-Activity Relationship (SAR) Insights
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Carbamate vs. Amide Linkages: Carbamates exhibit 3-fold greater stability in plasma compared to amide analogs .
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Phenyl Substitution: Electron-withdrawing groups (e.g., -NO2) at the para position enhance topoisomerase inhibition but reduce COX-2 selectivity .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with off-target kinases to mitigate potential side effects.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models of breast cancer and rheumatoid arthritis.
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Nanoparticle Delivery Systems: Encapsulation in lipid-based nanoparticles to enhance bioavailability and tumor targeting.
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